3-(Methylcarbamoyl)benzenesulfonyl chloride
Overview
Description
3-(Methylcarbamoyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO3S . It has an average mass of 233.672 Da and a mono-isotopic mass of 232.991348 Da .
Molecular Structure Analysis
The molecular structure of 3-(Methylcarbamoyl)benzenesulfonyl chloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Methylcarbamoyl)benzenesulfonyl chloride are not detailed in the search results, benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Scientific Research Applications
Analytical Chemistry
This compound can also play a role in analytical chemistry as a derivatization agent. It can be used to prepare derivatives of various compounds for analysis by techniques such as HPLC or mass spectrometry. These derivatives often have better chromatographic properties, making them easier to detect and quantify.
Each of these applications leverages the unique chemical properties of 3-(Methylcarbamoyl)benzenesulfonyl chloride , demonstrating its versatility and importance in scientific research and industrial applications .
Safety and Hazards
Benzenesulfonyl chloride, a related compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 3-(Methylcarbamoyl)benzenesulfonyl chloride are currently unknown. This compound is a chemical intermediate and its targets would depend on the specific reactions it is involved in .
Mode of Action
As a chemical intermediate, it can participate in various chemical reactions, and its mode of action would be determined by the specific context of these reactions .
Biochemical Pathways
As a chemical intermediate, it could potentially be involved in a wide range of biochemical pathways depending on the specific reactions it participates in .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would likely depend on the specific context in which it is used .
Result of Action
As a chemical intermediate, its effects would be determined by the specific reactions it is involved in .
properties
IUPAC Name |
3-(methylcarbamoyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDVAPXWOSTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592513 | |
Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)benzenesulfonyl chloride | |
CAS RN |
1016715-95-9 | |
Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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